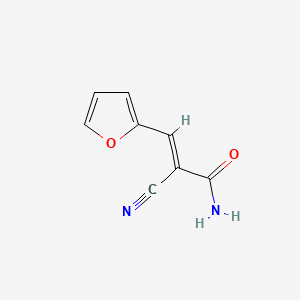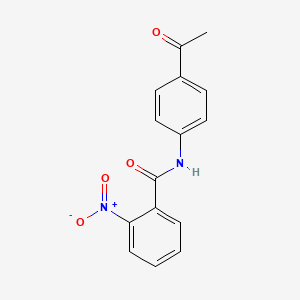
N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as IMB-3, is a sulfonamide compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess a diverse range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用机制
The mechanism of action of N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, this compound has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Furthermore, this compound has been found to induce apoptosis and inhibit tumor cell proliferation.
实验室实验的优点和局限性
N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific diseases.
未来方向
There are several future directions for the study of N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide. One area of research could be the development of this compound derivatives with improved potency and selectivity. Another direction could be the investigation of the potential therapeutic applications of this compound in specific diseases, such as cancer and viral infections. Furthermore, the elucidation of the mechanism of action of this compound could lead to the development of novel therapies for various diseases.
合成方法
The synthesis of N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide can be achieved through a multi-step process involving the reaction of 2-isopropyl-6-methylphenol with p-toluenesulfonyl chloride, followed by methylation with methyl iodide and subsequent reaction with 4-methoxy-3-methylbenzenesulfonyl chloride. This method has been successfully used to produce this compound in high yields and purity.
科学研究应用
N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, this compound has been found to have antitumor activity by inducing apoptosis and inhibiting tumor cell proliferation. Furthermore, this compound has been shown to possess antiviral activity against several viruses, including influenza A virus and HIV-1.
属性
IUPAC Name |
4-methoxy-3-methyl-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-12(2)16-8-6-7-13(3)18(16)19-23(20,21)15-9-10-17(22-5)14(4)11-15/h6-12,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFMAHYFYRPKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(3-methyl-4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5780752.png)

![methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5780765.png)

![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)
![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)



![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)
